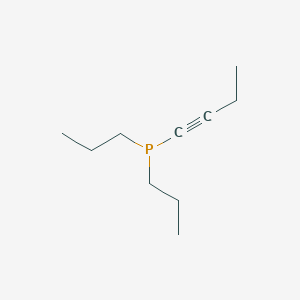
(But-1-yn-1-yl)(dipropyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-1-yn-1-yl)(dipropyl)phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three carbon atoms The specific structure of this compound includes a but-1-yn-1-yl group and two propyl groups attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-yn-1-yl)(dipropyl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of a chlorophosphine with a Grignard reagent. For example, the reaction of chlorophosphine with but-1-yn-1-ylmagnesium bromide and dipropylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(But-1-yn-1-yl)(dipropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the but-1-yn-1-yl or propyl groups are replaced by other functional groups.
Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Addition: Electrophiles like bromine or hydrochloric acid can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Addition: Addition products with electrophiles.
Wissenschaftliche Forschungsanwendungen
(But-1-yn-1-yl)(dipropyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (But-1-yn-1-yl)(dipropyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can coordinate with transition metals, forming complexes that can catalyze various chemical reactions. These complexes can activate substrates and facilitate bond formation or cleavage, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyldi-1-adamantylphosphine: Similar in structure but with adamantyl groups instead of propyl groups.
Tris(2-methoxy-5-vinylphenyl)phosphine: Contains vinylphenyl groups instead of but-1-yn-1-yl and propyl groups.
2-(2′-di-tert-butylphosphinophenyl)-1-methylindole: Contains a phosphinophenyl group instead of but-1-yn-1-yl and propyl groups.
Uniqueness
(But-1-yn-1-yl)(dipropyl)phosphane is unique due to its combination of a but-1-yn-1-yl group and two propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
194038-23-8 |
|---|---|
Molekularformel |
C10H19P |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
but-1-ynyl(dipropyl)phosphane |
InChI |
InChI=1S/C10H19P/c1-4-7-10-11(8-5-2)9-6-3/h4-6,8-9H2,1-3H3 |
InChI-Schlüssel |
YXVAYDFDHVQWHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(CCC)C#CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
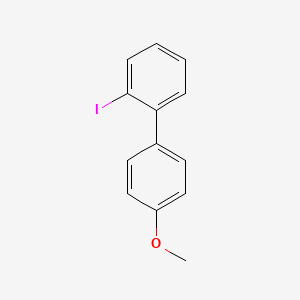
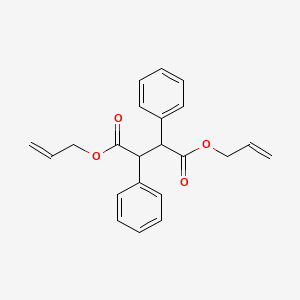
![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
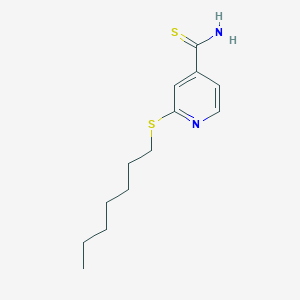
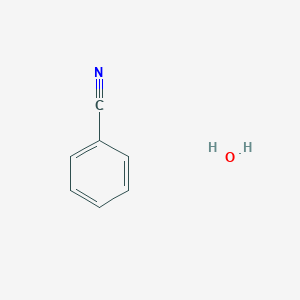
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)

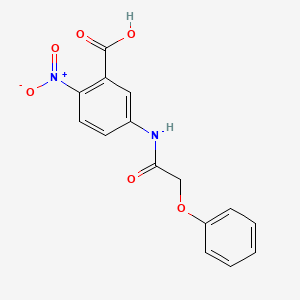
methanone](/img/structure/B12561856.png)
